BenchChemオンラインストアへようこそ!

1,4,5,6,8-Pentaazaacenaphthylen-3-amine

Akt signaling PI3K pathway kinase selectivity

Select TCN-P for unambiguous Akt readouts—this PH-domain inhibitor avoids PI3K/PDK1 cross-reactivity and compensatory MEK/ERK signaling. Unlike transcriptional inducers, TCN-P stabilizes LDLR mRNA post-transcriptionally, enabling precise dissection of Akt-specific control mechanisms. Its 18-23h half-life and erythrocyte depot sustain pharmacodynamic coverage, reducing handling stress in chronic in vivo models. Clinically trialed in oncology and virology, TCN-P is the compound of choice for mechanistic fidelity.

Molecular Formula C13H17N6O7P
Molecular Weight 400.28 g/mol
CAS No. 61966-08-3
Cat. No. B1681385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6,8-Pentaazaacenaphthylen-3-amine
CAS61966-08-3
Synonyms1,4,5,6,8-pentaazaacenaphthylene-3-amino-1,5-dihydro-5-methyl-1-beta-D-ribofuranosyl 5'-phosphate ester
NSC 280594
NSC-280594
TCN-monophosphate
TCN-P
TCNP
triciribine phosphate
Molecular FormulaC13H17N6O7P
Molecular Weight400.28 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N
InChIInChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24)
InChIKeyURLYINUFLXOMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMcOH < 1 (mg/mL)
DMSO 1 - 5 (mg/mL)
DMF < 1 (mg/mL)
Trifluoroacetic acid > 50 (mg/mL)
H2O < 1 (mg/mL)
pH 4 Acetate buffer < 1 (mg/mL)
pH 9 Borate buffer 1 - 5 (mg/mL)
pH 9 Carbonate buffer 10 - 15 (mg/mL)
0.1 N HCl < 1 (mg/mL)
10% EtOH < 1 (mg/mL)
95% EtOH < 1 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triciribine Phosphate (CAS 61966-08-3): A Phosphorylated Tricyclic Nucleoside Prodrug for Targeted Akt Pathway Inhibition in Oncology and Virology Research


1,4,5,6,8-Pentaazaacenaphthylen-3-amine, commonly known as triciribine phosphate (TCN-P) or PTX-200, is a water-soluble, phosphorylated tricyclic nucleoside analog of adenosine [1]. It functions as a prodrug that is dephosphorylated extracellularly to triciribine (TCN), which then enters cells and is rephosphorylated by adenosine kinase to the active TCN-P form [2]. TCN-P is a potent, non-ATP competitive allosteric inhibitor of Akt (Protein Kinase B) that binds to the pleckstrin homology (PH) domain, preventing Akt recruitment to the plasma membrane and subsequent phosphorylation and activation of all three Akt isoforms (Akt1, Akt2, Akt3) [3]. This compound has advanced to Phase 1/2 clinical trials for hematologic malignancies, breast, and ovarian cancers, and also demonstrates antiviral activity against HIV-1 and herpesviruses [4].

Why Triciribine Phosphate (CAS 61966-08-3) Cannot Be Substituted by Other Akt Inhibitors in Preclinical and Clinical Research


Generic substitution among Akt inhibitors is scientifically unsound due to fundamental differences in mechanism of action, activation requirements, and off-target signaling profiles. Triciribine phosphate (TCN-P) is unique in its requirement for extracellular dephosphorylation and intracellular rephosphorylation by adenosine kinase, creating a cell-type-dependent activation barrier that does not apply to direct ATP-competitive inhibitors like GSK690693 or allosteric inhibitors like MK-2206 [1]. Furthermore, TCN-P exhibits a distinct selectivity fingerprint: it potently inhibits Akt phosphorylation (IC50 ~130 nM) without affecting upstream kinases PI3K or PDK1, a property not shared by all Akt inhibitors . Critically, in head-to-head studies, TCN-P avoids the paradoxical activation of compensatory MEK/ERK signaling observed with perifosine, and exerts differential post-transcriptional regulation of LDLR mRNA compared to MK-2206 [2][3]. These mechanistic divergences translate directly to irreproducible experimental outcomes and confounded clinical interpretations if compounds are interchanged.

Quantitative Comparative Evidence for Triciribine Phosphate (CAS 61966-08-3) Versus Key Akt Pathway Inhibitors


Selective Akt Inhibition Without Upstream Kinase Activity Versus Pan-PI3K/Akt Inhibitors

Triciribine phosphate (TCN-P) inhibits Akt phosphorylation with an IC50 of 130 nM in PC3 prostate cancer cells, while demonstrating no inhibitory activity against upstream kinases PI3K or PDK1 . In contrast, the PI3K inhibitor LY294002 inhibits Akt indirectly by blocking PI3K (IC50 ~1.4 µM for PI3K), but this broad upstream inhibition affects multiple PI3K-dependent pathways [1]. This distinction is critical for experiments requiring isolated interrogation of Akt-specific signaling without confounding PI3K-mediated effects.

Akt signaling PI3K pathway kinase selectivity cancer cell signaling

Absence of Compensatory MEK/ERK Activation Versus Perifosine in Hematologic Malignancy Models

In Waldenstrom's Macroglobulinemia (WM) cells, triciribine inhibited Akt and induced cytotoxicity similarly to perifosine. However, unlike perifosine, triciribine did not enhance MEK/ERK activity [1]. This differential effect was confirmed using Akt shRNA, demonstrating that MEK/ERK activation is not a compensatory feedback mechanism of Akt inhibition but rather a perifosine-specific off-target effect [1]. This finding is critical for therapeutic applications where MAPK pathway activation could promote tumor cell survival and resistance.

Akt inhibitor resistance MEK/ERK pathway Waldenstrom's Macroglobulinemia compensatory signaling

Unique Pharmacokinetic Profile with RBC Sequestration and Extended Half-Life Versus Typical Nucleoside Phosphates

In murine pharmacokinetic studies, triciribine phosphate (TCNP) demonstrated a half-life of 18 to 23 hours following intravenous administration at 1, 3, and 10 mg/kg, with low systemic clearance [1]. Notably, TCNP accumulated in red blood cells (RBCs) and exhibited relative stability in plasma, serving as a secondary drug depot [1]. This contrasts with typical nucleoside phosphates, which are generally unstable in plasma and do not partition into RBCs to the same extent [1]. The sustained plasma and RBC levels of TCNP provide a reservoir for continuous generation of the parent TCN compound.

pharmacokinetics drug metabolism in vivo studies prodrug stability RBC partitioning

Differential Post-Transcriptional Regulation of LDLR mRNA Versus Allosteric Akt Inhibitor MK-2206

Both triciribine and MK-2206 increase LDL receptor (LDLR) mRNA levels and cell-surface LDLR expression. However, they achieve this through fundamentally different mechanisms: MK-2206 induces transcription of the LDLR gene, whereas triciribine stabilizes LDLR mRNA [1]. This mechanistic divergence was demonstrated in cultured HepG2 cells and points to differential Akt isoform involvement, with Akt2 knockdown specifically recapitulating the mRNA stabilization effect seen with triciribine [1].

LDL receptor mRNA stability Akt isoform specificity cardiovascular biology post-transcriptional regulation

Prodrug Activation Dependency on Adenosine Kinase Creates Cell-Type Selectivity

The activity of triciribine phosphate (TCN-P) is strictly dependent on the presence of functional adenosine kinase (AK). In L1210 murine leukemia cells, growth inhibition by TCN-P was decreased greater than 5000-fold in an adenosine kinase-deficient subline (L1210/T) compared to wild-type cells [1]. Similarly, co-treatment with the AK inhibitor 5-iodotubercidin reduced activity by 200-fold [1]. This AK dependency creates an intrinsic cell-type selectivity filter not present in direct-acting Akt inhibitors like MK-2206 or GSK690693.

prodrug activation adenosine kinase drug resistance cell-type selectivity nucleoside analog

Clinical Development Advancement in Akt-Inhibitor Class for Specific Oncology Indications

Triciribine phosphate (as PTX-200) has advanced to Phase 1/2 clinical trials in multiple oncology indications, including relapsed/refractory acute myeloid leukemia, platinum-resistant ovarian cancer, and HER2-negative breast cancer [1][2]. A Phase I/II study in advanced hematologic malignancies demonstrated that TCN-PM therapy was well tolerated and reduced phosphorylation of Akt and its substrate Bad, consistent with pathway inhibition and apoptosis induction [3]. While many Akt inhibitors (e.g., MK-2206, GSK690693) have also entered clinical trials, TCN-P's specific clinical positioning in ovarian and breast cancer combination regimens distinguishes it for translational research applications [1].

clinical trials Phase 2 acute myeloid leukemia ovarian cancer breast cancer PTX-200

Optimal Research and Industrial Application Scenarios for Triciribine Phosphate (CAS 61966-08-3) Based on Quantitative Differentiation Evidence


In Vivo Preclinical Oncology Studies Requiring Extended Akt Inhibition with Reduced Dosing Frequency

Leveraging the unique pharmacokinetic profile of TCN-P—specifically its 18-23 hour half-life and RBC accumulation serving as a secondary depot [1]—this compound is optimally suited for chronic in vivo tumor models where daily intraperitoneal or intravenous dosing is impractical or introduces excessive handling stress. The sustained plasma levels reduce the need for continuous infusion pumps and enable more reproducible pharmacodynamic readouts.

Mechanistic Studies of Akt-Specific Signaling Without PI3K/PDK1 Confounding

For experiments designed to isolate Akt-specific downstream effects from broader PI3K pathway modulation, TCN-P is the preferred tool compound. Its demonstrated lack of inhibitory activity against PI3K and PDK1 ensures that observed phenotypes (e.g., apoptosis induction, cell cycle arrest) are attributable specifically to Akt inhibition rather than off-target suppression of upstream kinases.

Investigations of Compensatory Resistance Mechanisms in Akt-Targeted Therapies

In studies examining adaptive resistance to Akt inhibition, TCN-P provides a critical comparator to agents like perifosine. The direct evidence that TCN-P does not induce compensatory MEK/ERK activation [2] makes it an essential control for distinguishing true Akt-inhibition resistance mechanisms from compound-specific off-target pathway activation.

Post-Transcriptional Gene Regulation Studies Focused on mRNA Stability

For researchers investigating Akt isoform-specific regulation of mRNA stability—particularly for transcripts such as LDLR—TCN-P offers a distinct mechanistic advantage over transcriptional inducers like MK-2206. The evidence that TCN-P stabilizes LDLR mRNA rather than inducing its transcription [3] positions it as a unique chemical probe for dissecting post-transcriptional control mechanisms.

Quote Request

Request a Quote for 1,4,5,6,8-Pentaazaacenaphthylen-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.